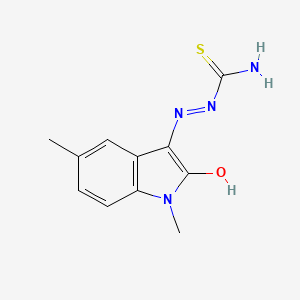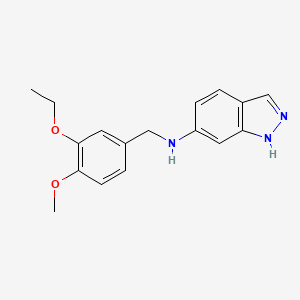![molecular formula C19H18N2O3 B5759841 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)
2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide, also known as CMMPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX activity, 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide may reduce inflammation and pain.
Biochemical and Physiological Effects
2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide in humans are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide in lab experiments is its synthetic accessibility. The synthesis method is relatively simple and can be performed using commercially available reagents. Another advantage is its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
One limitation of using 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is the lack of information on its toxicity and safety profile.
Orientations Futures
There are several potential future directions for research on 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide. In medicinal chemistry, further studies could be conducted to investigate its anti-inflammatory and analgesic properties in humans. Studies could also be conducted to investigate its potential as an anti-cancer agent.
In material science, further studies could be conducted to investigate the properties of MOFs synthesized using 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide as a ligand. Studies could also be conducted to investigate its potential in other areas of material science, such as energy storage and conversion.
In catalysis, further studies could be conducted to investigate the potential of 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide-based metal complexes in asymmetric catalysis. Studies could also be conducted to investigate the properties of other ligands derived from 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide.
Méthodes De Synthèse
The synthesis of 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide involves the reaction of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with malononitrile and ammonium acetate. The resulting product is then subjected to a Knoevenagel condensation reaction with acrylamide to yield 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
In material science, 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide has been used to synthesize metal-organic frameworks (MOFs) with tunable properties. These MOFs have potential applications in gas storage, separations, and catalysis. In catalysis, 2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide has been used as a ligand in the synthesis of metal complexes with potential applications in asymmetric catalysis.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-3-5-14(6-4-13)12-24-17-8-7-15(10-18(17)23-2)9-16(11-20)19(21)22/h3-10H,12H2,1-2H3,(H2,21,22)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNXYKBHOWXLNQ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)

![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)

![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)
![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)


